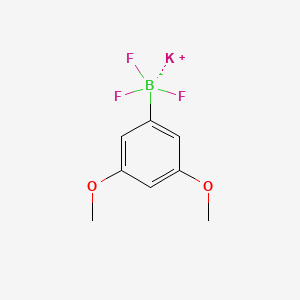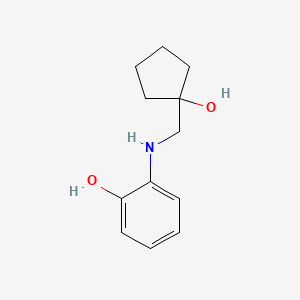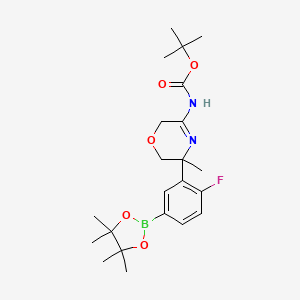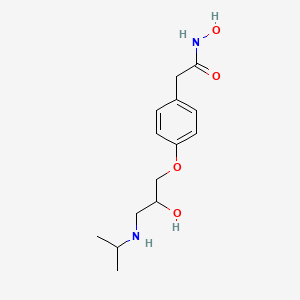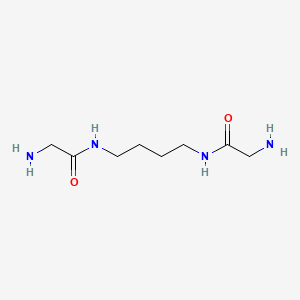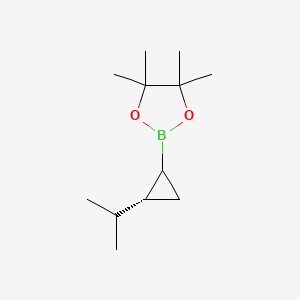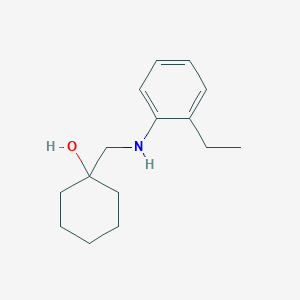![molecular formula C14H14FN3O3S B13347156 4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride CAS No. 21316-07-4](/img/structure/B13347156.png)
4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminobenzyl group, a ureido linkage, and a sulfonyl fluoride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-aminobenzylamine with isocyanates to form the ureido linkage. This intermediate is then reacted with benzenesulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aminobenzyl and ureido groups.
Hydrolysis: The sulfonyl fluoride moiety is susceptible to hydrolysis, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide derivatives, while hydrolysis results in sulfonic acids.
Aplicaciones Científicas De Investigación
4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes like human neutrophil elastase, which is implicated in conditions such as acute respiratory distress syndrome.
Biological Studies: The compound’s ability to interact with specific proteins and enzymes makes it valuable in studying biochemical pathways and mechanisms.
Industrial Applications: Its reactivity and stability make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human neutrophil elastase, the compound binds to the enzyme’s active site, preventing it from catalyzing the hydrolysis of peptide bonds in proteins. This inhibition is crucial in reducing inflammation and tissue damage in certain medical conditions .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the sulfonyl group and have similar inhibitory effects on enzymes.
Ureido Compounds: Compounds with ureido linkages exhibit similar reactivity and biological activity.
Aminobenzyl Derivatives: These compounds have comparable structural features and applications in medicinal chemistry.
Uniqueness
4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
21316-07-4 |
|---|---|
Fórmula molecular |
C14H14FN3O3S |
Peso molecular |
323.34 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)methylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H14FN3O3S/c15-22(20,21)13-7-5-12(6-8-13)18-14(19)17-9-10-1-3-11(16)4-2-10/h1-8H,9,16H2,(H2,17,18,19) |
Clave InChI |
PLLFJKRKTXPWRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



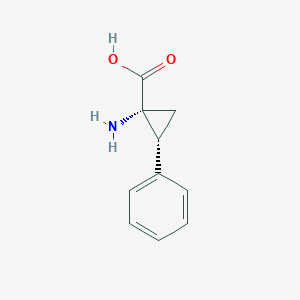
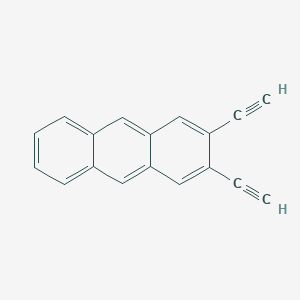
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)

